4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Overview
Description
“4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is also known as "1,3,4-Oxadiazole-2 (3H)-thione, 5- (4-hydroxyphenyl)-" . This compound is part of the 1,3,4-Oxadiazole class of heterocyclic compounds, which are used in a wide range of therapeutics .
Synthesis Analysis
The synthesis of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” involves the reaction of Carbon disulfide and 4-Hydroxybenzhydrazide . Other synthesis methods involve treating 5- (4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives .Molecular Structure Analysis
The molecular structure of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” can be found in various databases such as PubChem and ChemicalBook . The InChI code for this compound is "1S/C8H6N2O2S/c11-6-3-1-5 (2-4-6)7-9-10-8 (13)12-7/h1-4,11H, (H,10,13)" .Chemical Reactions Analysis
The compound has been used in the synthesis of various derivatives, such as 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives . These reactions were characterized using spectral (FT-IR, (1)H NMR, MS) analyses .Physical And Chemical Properties Analysis
The compound appears as yellow crystals . Its IR spectrum shows peaks at 3626.33 cm−1 (OH), 3025.48, 2925.17 cm−1 (CH), 1698.40 cm−1 (C=O), 1605.81 cm−1 (C=N), 1522.87 cm−1 (C=C), 1363.73 cm−1 (OH), 1259.57 cm−1 (C–O–C asymm), 1148.66 cm−1 (CH), 1013.64 cm−1 (C–O–C symm), 895.99, 817.85, 738.77 cm−1 (CH) .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
MODP has been studied for its potential in treating chronic inflammation, which is associated with conditions like rheumatoid arthritis. It has shown significant reduction in paw edema in rodent models and notable inhibition of mechanical hyperalgesia, allodynia, and thermal hyperalgesia. Additionally, MODP treatment inhibited several pro-inflammatory mediators such as nitric oxide (NO), vascular endothelial growth factor (VEGF), and various interleukins, contributing to reduced arthritis severity .
Antiviral and Cytostatic Activities
Research has explored the antiviral and cytostatic activities of MODP, particularly against viral strains like cytomegalovirus and varicella-zoster virus. It has also been investigated for its effects on the proliferation of murine leukemia cells (L1210) and cervix carcinoma cells, showcasing its potential as a therapeutic agent in viral infections and cancer treatment .
Binding to Blood Plasma Albumin
MODP’s interaction with bovine blood plasma albumin (BSA) has been analyzed using spectroscopic methods. The compound causes fluorescence quenching of BSA through static and dynamic quenching mechanisms, indicating potential applications in drug delivery systems where binding to plasma proteins is a critical factor .
Organic Solar Cells and Light Emitting Diodes
MODP and its derivatives have been studied for their structural, electronic, and charge transport properties, which are crucial for the development of organic solar cells (OSC) and organic light-emitting diodes (OLEDs). These materials exhibit good electron donor characteristics and have the potential to serve as ambipolar charge transport materials due to their small reorganization energies and high mobilities .
Antimicrobial Properties
The compound has been synthesized and evaluated for its anti-Salmonella typhi activity. The results suggest that MODP derivatives could serve as effective antimicrobial agents, providing a basis for the development of new treatments against bacterial infections .
Charge Transport Material Design
MODP’s properties make it a promising candidate for designing charge transport materials for OLEDs and donor materials in OSCs. Its high HOMO and LUMO energies, energy gaps, and open circuit voltages suggest that it could enhance the efficiency and thermal stability of these optoelectronic devices .
Mechanism of Action
While the specific mechanism of action for “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol” is not explicitly stated in the sources, compounds in the 1,3,4-Oxadiazole class have been used in a wide range of therapeutics, including antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and anti-HIV agents .
Future Directions
The compound and its derivatives have shown potential in various fields. For instance, a series of 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and indicated as useful leads for anticancer drug development . Another compound, Stemazole, which is a derivative of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol”, exhibited remarkable proliferation-promoting activity in human hippocampal stem/progenitor cells .
properties
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOFOYNPCHKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419765 | |
Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol | |
CAS RN |
69829-90-9 | |
Record name | NSC524081 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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